Hexanenitrile, 6-(methylthio)-

CAS No.: 72931-29-4

Cat. No.: VC4124972

Molecular Formula: C7H13NS

Molecular Weight: 143.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72931-29-4 |

|---|---|

| Molecular Formula | C7H13NS |

| Molecular Weight | 143.25 g/mol |

| IUPAC Name | 6-methylsulfanylhexanenitrile |

| Standard InChI | InChI=1S/C7H13NS/c1-9-7-5-3-2-4-6-8/h2-5,7H2,1H3 |

| Standard InChI Key | ULSCBSNSXYDREI-UHFFFAOYSA-N |

| SMILES | CSCCCCCC#N |

| Canonical SMILES | CSCCCCCC#N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

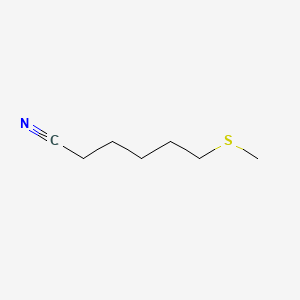

Hexanenitrile, 6-(methylthio)-, adopts a linear conformation with the following structural features:

-

Backbone: A six-carbon aliphatic chain (C1–C6).

-

Functional groups:

-

Nitrile group (-C≡N) at C1.

-

Methylthio group (-S-CH₃) at C6.

-

The absence of chiral centers (as confirmed by RDKit analyses ) and stereochemical complexity simplifies its synthesis and purification. Key structural identifiers include:

Table 1: Core Physicochemical Properties

| Property | Value |

|---|---|

| Molecular weight | 143.25–143.26 g/mol |

| Log P (octanol-water) | 2.43 |

| Topological polar surface area | 23.79 Ų |

| Rotatable bonds | 5 |

| Hydrogen bond acceptors | 2 |

| Hydrogen bond donors | 0 |

Synthesis and Reactivity

Synthetic Routes

The compound is typically synthesized via nucleophilic substitution reactions. A reported method involves reacting 6-bromohexanenitrile with methylthiolate (CH₃S⁻) under alkaline conditions. Teders et al. (2018) demonstrated its utility in energy-transfer-enabled disulfide-ene reactions, highlighting its role in biocompatible transformations .

Key Reactions

-

Nitrile hydrolysis: Forms 6-(methylthio)hexanoic acid under acidic or enzymatic conditions.

-

Thioether oxidation: Converts the methylthio group to sulfoxide or sulfone derivatives using oxidants like H₂O₂.

-

Cycloadditions: Participates in [2+2] photocycloadditions due to the electron-deficient nitrile group .

Biological and Pharmacological Profile

Drug-Likeness and ADMET Properties

Computational analyses classify hexanenitrile, 6-(methylthio)-, as a drug-like molecule with moderate bioavailability:

Table 2: Predicted ADMET Parameters

| Parameter | Value/Outcome |

|---|---|

| Gastrointestinal absorption | High |

| CYP450 inhibition | None (1A2, 2C19, 2D6) |

| Skin permeation (log Kp) | -6.01 cm/s |

| PAINS alerts | 0 |

Natural Occurrence

The compound has been identified in Aurinia sinuata, Brassica napus, and Brassica rapa, suggesting a role in plant defense mechanisms . Its structural similarity to glucosinolate derivatives in Raphanus sativus (daikon) implies potential biosynthetic linkages to isothiocyanates .

Industrial and Research Applications

Organic Synthesis

Hexanenitrile, 6-(methylthio)-, serves as:

-

A building block for sulfur-containing polymers.

-

A precursor to thioureas and thioamides via nucleophilic additions .

Materials Science

Its amphiphilic nature enables applications in:

| Hazard Category | Code |

|---|---|

| Acute toxicity (oral/dermal) | H302/H312 |

| Skin/eye irritation | H315/H319 |

| Respiratory irritation | H335 |

Comparative Analysis with Analogues

Table 3: Comparison with Aliphatic Nitriles

| Compound | Log P | TPSA (Ų) | Bioavailability |

|---|---|---|---|

| Hexanenitrile, 6-(methylthio)- | 2.43 | 23.79 | 0.55 |

| Hexanenitrile | 1.98 | 23.79 | 0.49 |

| 6-Methoxyhexanenitrile | 1.85 | 29.10 | 0.51 |

The methylthio group enhances lipophilicity (Log P +0.45 vs. methoxy analogue), improving membrane permeability but reducing aqueous solubility .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume